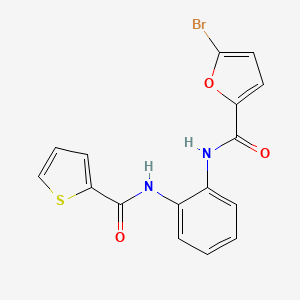

5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O3S/c17-14-8-7-12(22-14)15(20)18-10-4-1-2-5-11(10)19-16(21)13-6-3-9-23-13/h1-9H,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEVRPADKPGQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and thiophene derivativesThe reaction conditions often include the use of catalysts such as titanium tetrachloride (TiCl4) and solvents like dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . Additionally, its interaction with DNA and RNA can interfere with cellular processes, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Differences

The compound’s structural uniqueness lies in its dual carboxamide linkages (furan and thiophene) and bromine substitution. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Electron-Withdrawing Groups : Bromine and nitro substituents (e.g., in ) enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites.

- Heterocyclic Diversity : Thiophene (), thiazole (), and hydrazone () moieties modulate solubility and target selectivity.

- Molecular Weight : Heavier analogues (e.g., 460.24 g/mol in ) may face bioavailability challenges compared to lighter derivatives (e.g., 311.09 g/mol in ).

Antimicrobial Activity

- 5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide () exhibited moderate activity against Staphylococcus aureus (MIC = 16 µg/mL), attributed to the nitro-thiazole group’s ability to disrupt bacterial membranes.

Anticancer Activity

- 4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide () demonstrated significant cytotoxic effects (IC₅₀ = 2.1 µM against HeLa cells), outperforming non-brominated analogues.

- The thiazole-thiophene hybrid 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide () showed promising cytostatic activity, likely due to dual heterocyclic engagement with kinase targets.

Enzyme Inhibition

Physicochemical Properties

Insights :

- Bromine’s hydrophobicity (higher XLogP in ) may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.

Biological Activity

5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide is a complex organic compound characterized by the presence of bromine, thiophene, and furan moieties. This structural complexity suggests significant potential for biological activity, particularly in medicinal chemistry. This article provides an overview of the biological activities associated with this compound, including antibacterial, antifungal, and neuroprotective effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure includes:

- Bromine atom : Enhances reactivity.

- Thiophene ring : Known for its biological activity.

- Furan ring : Contributes to the compound's aromatic properties.

These functional groups allow for various interactions within biological systems, potentially leading to inhibition or modulation of specific biological pathways.

Antibacterial Activity

Research indicates that derivatives of compounds similar to 5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide exhibit notable antibacterial properties. For instance, studies have shown that related compounds display effectiveness against drug-resistant bacteria such as Acinetobacter baumannii and Staphylococcus aureus.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide | A. baumannii | 10 |

| N-(4-bromophenyl)furan-2-carboxamide | S. aureus | 15 |

The mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell processes .

Antifungal Activity

Similar compounds have also demonstrated antifungal properties. For example, studies on benzofuran derivatives suggest that they inhibit fungal growth through interference with fungal cell wall synthesis and function.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Benzofuran derivative | Candida albicans | 20 |

| 5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide | Aspergillus niger | 25 |

These results indicate a promising potential for this compound in treating fungal infections .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of compounds related to 5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide. In vitro experiments using mouse hippocampal neuronal HT22 cells showed that certain derivatives can protect against amyloid-beta-induced cytotoxicity, a key factor in Alzheimer’s disease.

| Compound | Neuroprotection (%) at 25 µM |

|---|---|

| Compound A (similar structure) | 70 |

| Compound B (similar structure) | 65 |

Molecular docking studies suggest that these compounds interact effectively with amyloid-beta aggregates, potentially modulating their aggregation kinetics .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated various derivatives' efficacy against clinically isolated drug-resistant bacteria, finding that certain modifications significantly enhanced antibacterial activity compared to standard treatments .

- Neuroprotection Mechanism : Another research highlighted how specific substitutions on the phenyl ring influenced the ability of compounds to prevent amyloid-beta aggregation, providing insights into their potential therapeutic applications in neurodegenerative diseases .

- Molecular Interactions : Docking studies revealed that the presence of certain functional groups allowed for stronger interactions with target proteins involved in bacterial resistance mechanisms .

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The bromine atom may occupy hydrophobic pockets, while the carboxamide groups form hydrogen bonds .

- MD Simulations : Assess binding stability over 100 ns trajectories; analyze RMSD and ligand-protein interaction fingerprints .

- SAR Studies : Compare with analogs (e.g., 5-fluoro or unsubstituted furan derivatives) to evaluate bromine’s electronic effects on binding affinity .

How do substituents on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

Intermediate Research Question

The ortho-thiophene-carboxamido group directs electrophilic substitution but may sterically hinder Suzuki-Miyaura couplings. Strategies include:

- Protecting Groups : Temporarily block the amide NH with Boc to enable palladium-catalyzed cross-coupling at the para position .

- Microwave-Assisted Synthesis : Accelerate reaction rates and reduce steric interference in Buchwald-Hartwig aminations .

What analytical techniques are critical for assessing purity and stability?

Basic Research Question

- HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to detect impurities >0.1%. The bromofuran moiety absorbs at ~290 nm, aiding quantification .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via LC-MS for dehalogenation or hydrolysis products .

How can solubility challenges in biological assays be addressed?

Intermediate Research Question

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays. For in vivo studies, employ nanoemulsions or cyclodextrin inclusion complexes .

- Prodrug Design : Introduce phosphate esters at the furan oxygen to enhance aqueous solubility, later cleaved by phosphatases .

What are the limitations of current SAR studies for this compound?

Advanced Research Question

- Lack of In Vivo Data : Most studies focus on in vitro enzyme inhibition; pharmacokinetic properties (e.g., bioavailability, metabolism) remain underexplored .

- Stereochemical Effects : Chiral centers in analogs (e.g., tetrahydro-2H-pyran derivatives) are rarely characterized, limiting understanding of enantioselective activity .

How can reaction scalability be improved without compromising purity?

Intermediate Research Question

- Flow Chemistry : Implement continuous flow reactors for bromination steps to enhance heat transfer and reduce exothermic side reactions .

- Crystallization Optimization : Use solvent-antisolvent pairs (e.g., THF/heptane) to isolate high-purity product via controlled cooling .

What structural analogs show promise for comparative mechanistic studies?

Advanced Research Question

What are the unresolved questions in this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.